(E)-3-(sec-butyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-3-butan-2-yl-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-3-8(2)13-11(14)10(17-12(13)16)7-9-5-4-6-15-9/h4-8H,3H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUQTEOKKAKIIA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC=CO2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(sec-butyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The structure of this compound can be represented as follows:
This compound features a thiazolidinone ring, which is known to be susceptible to various modifications that can enhance its biological properties.
Biological Activities
Recent studies have highlighted several biological activities associated with thiazolidin-4-one derivatives, including:
- Anticancer Activity : Thiazolidin-4-one derivatives have been reported to exhibit significant anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has shown promise in antimicrobial activity against various pathogens. Studies suggest that modifications to the thiazolidinone scaffold can enhance its efficacy against bacteria and fungi .
- Anti-inflammatory Effects : Thiazolidinone derivatives are also noted for their anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of thiazolidinone derivatives on several cancer cell lines. The results indicated that certain derivatives, including those similar to this compound, exhibited IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells .
- Antimicrobial Efficacy : Another case study focused on the antimicrobial activity of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that the incorporation of a furan moiety significantly enhanced the antimicrobial potency compared to non-furan analogs .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many thiazolidinone derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation. For instance, they may inhibit cyclooxygenase (COX) enzymes or protein kinases involved in signaling pathways leading to tumor growth .
- Oxidative Stress Modulation : These compounds may also modulate oxidative stress levels within cells, contributing to their antioxidant properties and enhancing their therapeutic potential in various diseases .
Data Summary Table
Scientific Research Applications
Thiazolidinone derivatives, including (E)-3-(sec-butyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, exhibit a wide range of biological activities:
- Anticancer Activity : Thiazolidinones have shown potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. Modifications to the thiazolidinone core can enhance anticancer properties through mechanisms such as enzyme inhibition and interaction with DNA.
- Antimicrobial Properties : The antibacterial and antifungal activities of thiazolidinones are well-documented. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anti-HIV Activity : Some derivatives have been investigated for their potential against HIV. While certain compounds show promising binding interactions with HIV proteins, they may also exhibit cytotoxicity, complicating their therapeutic use.
Case Studies
Several studies highlight the effectiveness of thiazolidinone derivatives:
- Anticancer Activity Study : A study evaluated a series of thiazolidinones for their anticancer activity against various cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents.
- Antimicrobial Activity Investigation : Another investigation focused on antimicrobial activity against resistant bacterial strains. The study found that specific thiazolidinone derivatives significantly reduced bacterial growth and biofilm formation compared to control treatments.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 62.5 µg/mL |
| Compound B | S. aureus | 125 µg/mL |
| Compound C | P. aeruginosa | 250 µg/mL |
| Compound D | S. pyogenes | 100 µg/mL |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | MCF-7 | 15 |
| Compound F | HeLa | 10 |
| Compound G | A549 | 20 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituents at positions 3 and 5 of the thiazolidin-4-one scaffold. A comparative analysis is summarized below:
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Q & A
Q. What are the optimal synthetic routes for (E)-3-(sec-butyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one?
The synthesis typically involves a condensation reaction between a furan-2-carbaldehyde derivative and a thioxothiazolidinone precursor. For example, analogs with similar structures (e.g., 5-(furan-2-ylmethylene) derivatives) are synthesized via Knoevenagel condensation under reflux in ethanol or methanol, catalyzed by bases like piperidine or sodium hydroxide . Multi-step protocols may include functionalization of the sec-butyl group via nucleophilic substitution or alkylation reactions . Key parameters include temperature control (70–80°C), solvent polarity, and reaction time (12–24 hours).
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regioselectivity of the furan-2-ylmethylene group and sec-butyl substitution .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., ~330–350 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry (E/Z configuration) and bond angles, critical for structure-activity relationships .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme Inhibition Assays: Test inhibition of targets like c-Myc (IC values via fluorescence polarization) or kinases (kinase-Glo assays) .
- Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity and selectivity?
- Substituent Optimization: Replace the sec-butyl group with bulkier alkyl chains (e.g., isobutyl) to improve hydrophobic interactions with enzyme active sites .
- Furan Ring Functionalization: Introduce electron-withdrawing groups (e.g., nitro) to the furan moiety to enhance electrophilicity and target binding .
- Hybrid Derivatives: Incorporate pyrazole or benzimidazole rings (via Suzuki coupling) to exploit dual-target mechanisms .
Q. How do structural analogs compare in structure-activity relationship (SAR) studies?
| Analog | Substituent | Activity Trend |
|---|---|---|
| Ethoxy variant | 4-ethoxyphenyl | Improved solubility and enzyme inhibition |
| Chloro variant | 4-chlorophenyl | Enhanced antimicrobial activity (lower MIC) |
| Methoxy variant | 4-methoxyphenyl | Reduced cytotoxicity due to steric hindrance |
Q. How can contradictory data in biological assays be resolved?
- Assay Standardization: Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., c-Myc dependency) .
- Metabolic Stability: Perform hepatic microsome assays to rule out rapid degradation as a false-negative cause .
Methodological Considerations
Q. What computational tools aid in mechanistic studies?
- Molecular Docking (AutoDock Vina): Predict binding modes to targets like c-Myc or tubulin .
- Molecular Dynamics (GROMACS): Simulate ligand-receptor interactions over 100 ns to assess stability .
- QSAR Models: Use topological descriptors (e.g., logP, polar surface area) to correlate structure with bioactivity .
Q. How can reaction yields be optimized during scale-up?
- Solvent Screening: Replace ethanol with acetonitrile for higher yields in Knoevenagel reactions (reported 80–85% yield) .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes while maintaining >90% purity .
- Workflow Automation: Use continuous-flow reactors to minimize by-products (e.g., thiazolidinone dimerization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
